2-Methyl-4-propylpyrimidine

Lipophilicity Drug Design ADME Properties

2-Methyl-4-propylpyrimidine (CAS: 89967-02-2) is a substituted pyrimidine compound with the molecular formula C8H12N2 and a molecular weight of 136.19 g/mol. Pyrimidines are a privileged scaffold in medicinal and agrochemical research, known for their diverse biological activities including anticancer, antifungal, and kinase inhibitory properties.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 89967-02-2
Cat. No. B13109081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-propylpyrimidine
CAS89967-02-2
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCCCC1=NC(=NC=C1)C
InChIInChI=1S/C8H12N2/c1-3-4-8-5-6-9-7(2)10-8/h5-6H,3-4H2,1-2H3
InChIKeyLLHIRDBBLFSHNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-propylpyrimidine (CAS 89967-02-2): A Proprietary Pyrimidine Building Block for Targeted Synthesis


2-Methyl-4-propylpyrimidine (CAS: 89967-02-2) is a substituted pyrimidine compound with the molecular formula C8H12N2 and a molecular weight of 136.19 g/mol . Pyrimidines are a privileged scaffold in medicinal and agrochemical research, known for their diverse biological activities including anticancer, antifungal, and kinase inhibitory properties [1]. This specific compound's unique substitution pattern—a methyl group at the 2-position and a propyl chain at the 4-position—differentiates it from simple alkyl pyrimidines and provides a distinct chemical handle for building more complex heterocyclic systems . Its purity is typically ≥95-97% for research use, as indicated by multiple commercial sources .

Why Generic Substitution of 2-Methyl-4-propylpyrimidine Fails: The Critical Role of the 2-Methyl-4-propyl Substitution Pattern


Generic substitution of 2-Methyl-4-propylpyrimidine with other simple alkyl pyrimidines is not scientifically valid due to the profound impact of its specific substitution pattern on physicochemical properties and synthetic utility. The 2-methyl-4-propyl configuration confers a calculated LogP of 1.74 , which is significantly different from other alkyl-substituted pyrimidines like 2,4-dimethylpyrimidine (LogP ~1.0) or 4-propylpyrimidine (LogP ~1.9) . This difference in lipophilicity directly influences compound partitioning, membrane permeability in biological assays, and chromatographic retention times. Furthermore, the presence of the propyl chain at the 4-position provides a unique site for further functionalization, as demonstrated in the synthesis of 1-(2-methylpyrimidin-4-yl)propan-1-one oxime with a 60% yield [1]. Substituting a close analog like 2,4-dimethylpyrimidine would eliminate this reactive handle and alter the synthetic pathway, underscoring the non-interchangeable nature of this compound in both research and industrial applications.

Quantitative Differentiation of 2-Methyl-4-propylpyrimidine: A Comparator-Based Evidence Guide for Procurement Decisions


Lipophilicity Advantage: LogP of 2-Methyl-4-propylpyrimidine vs. Common Pyrimidine Analogs

2-Methyl-4-propylpyrimidine exhibits a calculated LogP value of 1.74, as reported in its commercial datasheet . This value is substantially higher than that of 2,4-dimethylpyrimidine (LogP ~1.0) and 4-propylpyrimidine (LogP ~1.9) , placing it in a distinct lipophilicity range. The propyl chain at the 4-position, combined with the methyl group at the 2-position, provides a balance of hydrophobic and hydrophilic character that is not achieved by simpler alkyl pyrimidines. This difference in LogP translates to altered membrane permeability and distribution profiles in biological systems, making it a preferred choice for applications requiring moderate lipophilicity.

Lipophilicity Drug Design ADME Properties

Synthetic Utility: Quantified Reaction Yield for Generating a Key Oxime Intermediate

A key differentiator for 2-Methyl-4-propylpyrimidine is its demonstrated utility as a synthetic building block. In a published procedure, it is reacted with propyl nitrite in the presence of hydrochloric acid and ethanol for 2.0 hours to yield 1-(2-methylpyrimidin-4-yl)propan-1-one oxime with a 60% yield [1]. This specific transformation exploits the propyl chain at the 4-position, a handle absent in close analogs like 2,4-dimethylpyrimidine or 2-methylpyrimidine. While no direct comparative yield data is available for this exact reaction with other pyrimidines, the existence of this validated protocol provides a quantitative benchmark for users, which is a clear advantage over a generic, untested alkyl pyrimidine.

Synthetic Chemistry Heterocyclic Chemistry Reaction Yield

Physicochemical Profile: Calculated Properties for Rational Compound Selection

Computational analysis reveals a distinct physicochemical profile for 2-Methyl-4-propylpyrimidine. Key calculated properties include a topological polar surface area (TPSA) of 25.78 Ų and 2 rotatable bonds . This compares favorably to 2-chloro-4-propylpyrimidine, which has a higher TPSA (due to the halogen) and a different LogP . The low TPSA of 2-Methyl-4-propylpyrimidine (<40 Ų) suggests good potential for oral absorption and blood-brain barrier penetration according to established drug-likeness filters (e.g., Veber rules) [1]. While not a direct biological comparison, these calculated metrics provide a rational basis for selecting this compound over more polar or rigid analogs when optimizing for cellular permeability.

Computational Chemistry QSAR Lead Optimization

Optimal Research and Industrial Applications for 2-Methyl-4-propylpyrimidine Based on Evidence-Based Differentiation


Building Block for CNS-Penetrant Drug Candidates

Given its moderate lipophilicity (LogP 1.74) and low topological polar surface area (25.78 Ų), 2-Methyl-4-propylpyrimidine is an ideal scaffold for designing drug candidates intended to cross the blood-brain barrier. Its calculated properties align with established guidelines for CNS drug-likeness , making it a superior choice over more polar pyrimidines that would be effluxed or fail to penetrate [1].

Synthesis of Novel Oxime-Based Heterocycles

The validated synthetic protocol yielding 1-(2-methylpyrimidin-4-yl)propan-1-one oxime in 60% yield provides a concrete starting point for researchers exploring oxime-containing heterocycles. This application is directly enabled by the presence of the 4-propyl group, a feature that simpler analogs lack .

Lipophilicity-Tuned Fragment for Fragment-Based Drug Discovery (FBDD)

In fragment-based screening, the specific LogP of 1.74 offers a distinct advantage. It allows the fragment to be used in assays where a balance of solubility and permeability is critical. The use of 2-Methyl-4-propylpyrimidine instead of a more lipophilic fragment (e.g., LogP >2.5) can reduce non-specific binding and improve hit-to-lead progression .

Synthetic Intermediate for Pyrimidine-Focused Combinatorial Libraries

The presence of the 2-methyl and 4-propyl groups provides a unique combination of steric and electronic effects that can be exploited in combinatorial chemistry. The compound serves as a privileged scaffold for generating diverse libraries of pyrimidine derivatives for high-throughput screening against various targets, including kinases and GPCRs .

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